molecular formula C15H14N2O2 B2696499 N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide CAS No. 471917-20-1

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2696499
CAS No.: 471917-20-1
M. Wt: 254.289
InChI Key: UNQIDJVMYQCITN-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of naphthalene derivatives with pyrrolidine-2-one. One common method includes the Ugi reaction, where phenylglyoxal, aromatic amines, coumarin-3-carboxylic acid, and isocyanides react in methanol to form dihydrochromeno[3,4-c]pyrrole-3,4-diones . These products are then treated with N-alkylpiperazines in dichloromethane to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the starting materials are sourced and reacted under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthalenes with additional hydrogen atoms.

Scientific Research Applications

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of the naphthalene and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-9-8-13(16-14)15(19)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQIDJVMYQCITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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